molecular formula C12H12 B14611439 Naphthalene, 4-ethenyl-1,2-dihydro- CAS No. 57065-77-7

Naphthalene, 4-ethenyl-1,2-dihydro-

Katalognummer: B14611439
CAS-Nummer: 57065-77-7
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: DQBIDMUOQNMUCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalene, 4-ethenyl-1,2-dihydro-: is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, characterized by the presence of an ethenyl group at the 4-position and a dihydro modification at the 1,2-positions. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of naphthalene, 4-ethenyl-1,2-dihydro- typically involves the hydrogenation of naphthalene derivatives followed by the introduction of an ethenyl group. One common method is the catalytic hydrogenation of 4-vinylnaphthalene under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a palladium catalyst at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of naphthalene, 4-ethenyl-1,2-dihydro- often involves the distillation and fractionation of petroleum or coal tar, followed by chemical modifications to introduce the ethenyl group and achieve the dihydro form. This process ensures the large-scale availability of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Naphthalene, 4-ethenyl-1,2-dihydro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Naphthalene, 4-ethenyl-1,2-dihydro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of naphthalene, 4-ethenyl-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

  • Naphthalene, 1,2-dihydro-4-phenyl-
  • Naphthalene, 1,2-dihydro-
  • Naphthalene, 2-ethenyl-

Comparison: Naphthalene, 4-ethenyl-1,2-dihydro- is unique due to the presence of both an ethenyl group and a dihydro modification This combination imparts distinct chemical properties and reactivity compared to other naphthalene derivatives For example, naphthalene, 1,2-dihydro-4-phenyl- has a phenyl group instead of an ethenyl group, leading to different chemical behavior and applications

Eigenschaften

CAS-Nummer

57065-77-7

Molekularformel

C12H12

Molekulargewicht

156.22 g/mol

IUPAC-Name

4-ethenyl-1,2-dihydronaphthalene

InChI

InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-4,6-7,9H,1,5,8H2

InChI-Schlüssel

DQBIDMUOQNMUCD-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CCCC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.